![molecular formula C16H21N5O2 B2763041 3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1190324-15-2](/img/structure/B2763041.png)
3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
Purines and their derivatives, most notably adenosine and ATP, are key molecules controlling intracellular energy homeostasis and nucleotide synthesis . They act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .
Synthesis Analysis
The supply of purines is provided by two pathways: the salvage pathway and de novo synthesis . A detailed study of purine de novo synthesis (PDNS) is lacking for analytical reasons (sensitivity) and because of the commercial unavailability of the compounds .Molecular Structure Analysis
Purines are essential molecules for all forms of life. In addition to constituting a backbone of DNA and RNA, purines play roles in many metabolic pathways, such as energy utilization, regulation of enzyme activity, and cell signaling .Chemical Reactions Analysis
Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” . Purinergic signalling is cross-linked with other transmitter networks to coordinate numerous aspects of cell behaviour such as proliferation, differentiation, migration, apoptosis and other physiological processes critical for the proper function of organisms .Physical And Chemical Properties Analysis
Purines are aromatic, having four tautomers each with a hydrogen bonded to a different one of the four nitrogen atoms . They are also very weak acids and even weaker bases .Scientific Research Applications
- Mechanism : It inhibits cell proliferation by targeting intracellular enzymes, particularly folate-dependent enzymes .
Antitumor Activity
Purinergic Signaling Modulation
Drug Development
Mechanism of Action
Target of Action
The primary targets of F3376-1753 are likely to be purinoceptors , which are a class of receptors that respond to purines and pyrimidines . These receptors mediate extracellular communication referred to as purinergic signaling . Purinergic signaling is critical for numerous aspects of cell behavior such as proliferation, differentiation, migration, and apoptosis .
Mode of Action
F3376-1753, being a purine derivative, is likely to act as an endogenous ligand that binds to and activates plasmalemmal purinoceptors . This interaction triggers a cascade of intracellular events, leading to changes in cell behavior. The exact nature of these changes would depend on the specific type of purinoceptor and the cellular context.
Biochemical Pathways
The compound’s action affects the purinergic signaling pathway . This pathway is cross-linked with other transmitter networks, coordinating numerous aspects of cell behavior . Downstream effects could include changes in cell proliferation, differentiation, migration, and apoptosis .
Pharmacokinetics
As a purine derivative, it is likely to be water-soluble , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of F3376-1753’s action would depend on the specific type of purinoceptor it targets and the cellular context. Given its likely role in purinergic signaling, it could potentially influence a wide range of cellular processes, including cell proliferation, differentiation, migration, and apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,6-bis[(E)-but-2-enyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-6-8-19-10-11-20-12-13(17-15(19)20)18(3)16(23)21(14(12)22)9-7-5-2/h4-7H,8-11H2,1-3H3/b6-4+,7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCLUXROBSBPIN-YDFGWWAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione |
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